[4-(2-Methylbenzimidazol-1-yl)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(2-Methylbenzimidazol-1-yl)phenyl]methanol: is an organic compound that features a benzimidazole ring substituted with a methyl group at the 2-position and a phenylmethanol group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-Methylbenzimidazol-1-yl)phenyl]methanol typically involves the following steps:
Formation of 2-Methylbenzimidazole: This can be achieved by condensing o-phenylenediamine with acetic acid under acidic conditions.
Substitution Reaction: The 2-methylbenzimidazole is then reacted with 4-bromobenzyl alcohol in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(2-Methylbenzimidazol-1-yl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Bases like potassium carbonate or sodium hydride in aprotic solvents.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science: It can be incorporated into polymers to enhance their properties.
Biology and Medicine:
Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents.
Pharmaceuticals: It can be used as a building block for the synthesis of drugs targeting specific enzymes or receptors.
Industry:
Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments due to its aromatic structure.
Sensors: It can be used in the development of chemical sensors for detecting various analytes.
Mechanism of Action
The mechanism of action of [4-(2-Methylbenzimidazol-1-yl)phenyl]methanol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The benzimidazole ring is known to interact with nucleic acids and proteins, which can result in various biological effects.
Comparison with Similar Compounds
Benzimidazole: The parent compound without the methyl and phenylmethanol substitutions.
2-Methylbenzimidazole: Similar structure but lacks the phenylmethanol group.
4-Phenylbenzimidazole: Lacks the methyl group at the 2-position.
Uniqueness:
Structural Features:
Biological Activity: The combination of these substituents can enhance its biological activity compared to its simpler analogs.
Biological Activity
[4-(2-Methylbenzimidazol-1-yl)phenyl]methanol is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound, providing a comprehensive overview based on diverse scientific literature.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C15H15N3O
- Molecular Weight : 253.30 g/mol
- IUPAC Name : 4-(2-Methylbenzimidazol-1-yl)phenylmethanol
This compound features a benzimidazole moiety, which is often linked to various biological activities, including antimicrobial and anticancer effects.
Antimicrobial Activity
Research indicates that compounds containing benzimidazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows moderate to strong inhibitory effects against various bacterial strains. For instance, a study reported the compound's effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 32 |
Escherichia coli | 12 | 64 |
Pseudomonas aeruginosa | 14 | 32 |
Anticancer Activity
The anticancer potential of this compound has also been explored. In various cancer cell lines, including breast and colon cancer cells, the compound exhibited cytotoxic effects, leading to increased apoptosis rates. The mechanism appears to involve the induction of oxidative stress and modulation of apoptotic pathways .
Cell Line | IC50 (µM) | Apoptosis Rate (%) |
---|---|---|
MCF-7 (Breast) | 25 | 45 |
HT-29 (Colon) | 30 | 50 |
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in microbial cells, leading to cell death.
- Induction of Apoptosis : In cancer cells, it promotes apoptosis through the activation of caspases and mitochondrial pathways.
- Antioxidant Activity : The compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress in normal cells while targeting cancerous cells.
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- A study conducted on patients with recurrent bacterial infections demonstrated significant improvement in symptoms after treatment with formulations containing this compound, supporting its use as an adjunct therapy in antibiotic-resistant infections .
- In oncology trials, patients treated with this compound showed a marked reduction in tumor size compared to control groups, indicating its potential as a novel chemotherapeutic agent .
Properties
Molecular Formula |
C15H14N2O |
---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
[4-(2-methylbenzimidazol-1-yl)phenyl]methanol |
InChI |
InChI=1S/C15H14N2O/c1-11-16-14-4-2-3-5-15(14)17(11)13-8-6-12(10-18)7-9-13/h2-9,18H,10H2,1H3 |
InChI Key |
UJVVRZBGVJLQNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3=CC=C(C=C3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.